![molecular formula C10H8N4S B352628 3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole CAS No. 4030-04-0](/img/structure/B352628.png)

3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole

Overview

Description

3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is a chemical compound with the molecular formula C10H8N4S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .

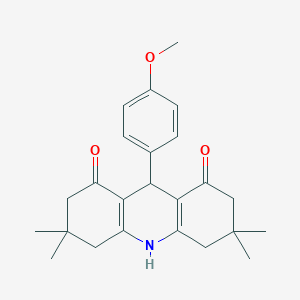

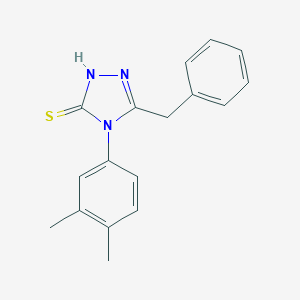

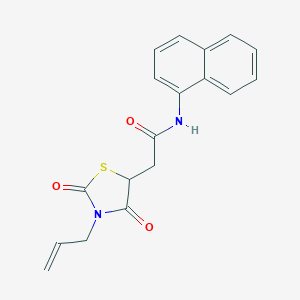

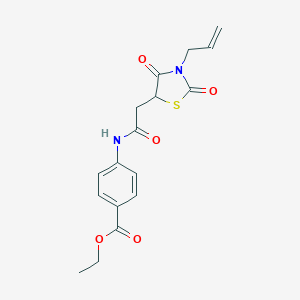

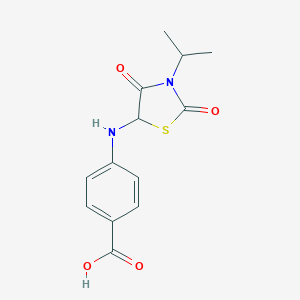

Synthesis Analysis

The synthesis of [1,2,4]triazino[5,6-b]indole derivatives has been achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . This process leads to a series of structurally novel [1,2,4]triazino[5,6-b]indole derivatives .Molecular Structure Analysis

The molecular structure of 3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole consists of a triazinoindole core with a methylsulfanyl group attached . The average mass of this compound is 216.262 Da .Chemical Reactions Analysis

The introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole systems has been achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . This leads to a series of structurally novel [1,2,4]triazino[5,6-b]indole derivatives .Scientific Research Applications

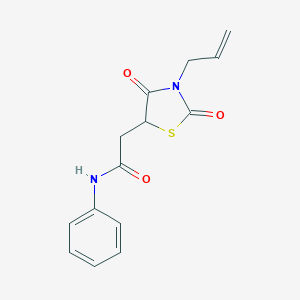

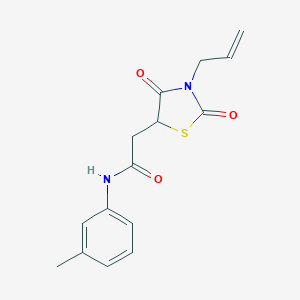

Synthesis and Applications of Functionalized Triazines and Tetrazines

Triazines and tetrazines, including 3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole, are building blocks that have provided a new dimension to the design of biologically important organic molecules . They have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc . Synthetic approaches contain linear, angular, and fused triazine and tetrazine heterocycles through a combinatorial method .

Combatting Nitrosative Stress and Inflammation

The substituted triazinoindole derivatives, including 3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole, have shown potential in combating nitrosative stress and inflammation . They have been used as inhibitors of Aldose Reductase in PC12 Cells exposed to 6-Hydroxydopamine Plus High Glucose . This has implications for the treatment of neurodegenerative disorders commonly observed in diabetes mellitus (DM) and Parkinson’s disease (PD) .

Development of Antiviral Drugs

3-Functionaly-1,2,4-triazino[5,6-b] indoles, including 3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole, are utilized as a carrier for diverse functional groups in the development of antiviral drugs .

Antimicrobial Activity

Novel fused [1,2,4]triazino[5,6-b] indoles, including 3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole, have shown antimicrobial activity .

Safety and Hazards

Mechanism of Action

Target of Action

It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that triazines and tetrazines, which this compound is a part of, undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . These transformations could potentially lead to interactions with its targets and result in changes at the molecular level.

Biochemical Pathways

It is known that indole derivatives can influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

It is known that indole derivatives possess various biological activities, suggesting that they may have diverse molecular and cellular effects .

properties

IUPAC Name |

3-methylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4S/c1-15-10-12-9-8(13-14-10)6-4-2-3-5-7(6)11-9/h2-5H,1H3,(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOXAONEYODXLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C3=CC=CC=C3N2)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dihydroisoquinolin-2(1H)-yl{1-[(3-nitrophenyl)carbonyl]piperidin-3-yl}methanone](/img/structure/B352550.png)

![3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B352554.png)

![(4Z)-1-(2-hydroxyethyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(2-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B352578.png)

![N-({1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl}ethyl)carboxamide](/img/structure/B352581.png)

![3-(4-Ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B352629.png)

![3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B352630.png)

![N'-[(E)-(2-fluorophenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B352637.png)